Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, also known as MBAC, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used in a variety of synthetic procedures, including the synthesis of heterocyclic compounds, peptides, and amino acids. MBAC is also used in the synthesis of pharmaceuticals and in the production of various industrial chemicals.
Scientific Research Applications
Versatile Building Block for Amino Acids
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as a versatile building block in the synthesis of cyclopropyl-containing amino acids. It is reactive in Michael additions and Diels–Alder reactions, leading to protected forms of these amino acids. This reactivity has been applied in synthesizing geometrically constrained bicyclic peptidomimetics, highlighting its utility in developing compounds with potential therapeutic applications (Limbach et al., 2009).
Synthesis of Spirocyclopropanated Analogues
This compound has been utilized to synthesize spirocyclopropanated analogues of Iprodione, demonstrating its role in creating complex molecular structures. Through a series of transformations, it contributes to the synthesis of compounds with potential applications in materials and pharmaceuticals (Brackmann et al., 2005).
Method for Per-O-Methylation of Amino-cyclodextrins
The tert-butyloxycarbonyl protecting group from this compound is stable to alkaline conditions necessary for the per-O-methylation of amino-cyclodextrins, allowing for the synthesis of modified cyclodextrins with applications in drug delivery and materials science (Kordopati & Tsivgoulis, 2018).
Development of Chiral Cyclopropane Units
Its application extends to the development of chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, which can be useful in probing biological mechanisms and designing new drugs (Kazuta et al., 2002).
Hofmann Rearrangement
A Hofmann rearrangement using trichloroisocyanuric acid demonstrated the compound's versatility, showing its compatibility with a variety of functional groups. This expands its utility in organic synthesis, enabling the creation of diverse molecular architectures (Crane et al., 2011).
Spirolactams Synthesis
It is also used in synthesizing spirolactams as conformationally restricted pseudopeptides, indicating its role in peptide synthesis and the design of biomimetic compounds (Fernandez et al., 2002).
properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-10(5-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGDYTVQAXJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338047 | |
Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | |
CAS RN |
66494-26-6 | |
Record name | Methyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.